Cas no 1021026-71-0 (N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide)
![N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1021026-71-0x500.png)
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
- AKOS024501021
- F5225-0688
- N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- 1021026-71-0
- N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
-
- Inchi: 1S/C17H13FN4O2S2/c18-11-4-1-2-5-12(11)19-15(23)10-26-16-8-7-14(21-22-16)20-17(24)13-6-3-9-25-13/h1-9H,10H2,(H,19,23)(H,20,21,24)
- InChI Key: RDGGZMVAVPDKFF-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(N=N1)NC(C1=CC=CS1)=O)CC(NC1C=CC=CC=1F)=O
Computed Properties
- Exact Mass: 388.04639618g/mol
- Monoisotopic Mass: 388.04639618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 499
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 138Ų
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5225-0688-4mg |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
1021026-71-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5225-0688-20mg |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
1021026-71-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5225-0688-100mg |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
1021026-71-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5225-0688-5μmol |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
1021026-71-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5225-0688-10μmol |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
1021026-71-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5225-0688-15mg |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
1021026-71-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5225-0688-10mg |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
1021026-71-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5225-0688-3mg |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
1021026-71-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5225-0688-2mg |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
1021026-71-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5225-0688-20μmol |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
1021026-71-0 | 20μmol |
$79.0 | 2023-09-10 |
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide Related Literature
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
Professional Introduction to N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide (CAS No. 1021026-71-0)
N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1021026-71-0, represents a novel molecular architecture that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The chemical structure of this compound is characterized by the presence of several key functional groups, including a pyridazine core, a thiophene moiety, and a fluorophenyl substituent. These structural components contribute to the compound's unique physicochemical properties and potential biological activities. The pyridazine ring is a well-known scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to modulate receptor interactions and enzyme inhibition. The thiophene ring, on the other hand, is recognized for its role in enhancing metabolic stability and bioavailability, while the fluorophenyl group introduces electronic and steric effects that can fine-tune the compound's pharmacological profile.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various therapeutic pathways. The compound N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide has been investigated for its potential applications in modulating enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases. The presence of a carbamoyl group and a methylsulfanyl moiety further enhances its structural complexity, suggesting multiple interaction possibilities with biological targets.
One of the most compelling aspects of this compound is its versatility in drug design. The combination of the pyridazine, thiophene, and fluorophenyl moieties allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties. This flexibility has made it an attractive candidate for structure-based drug design (SBDD) and computationally aided drug discovery (CADD). Advanced computational techniques, such as molecular docking and virtual screening, have been employed to identify potential binding pockets and optimize the compound's affinity for target proteins.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their enhanced binding affinity and metabolic stability. The fluorophenyl substituent in this compound is particularly noteworthy, as fluorine atoms can significantly influence the electronic properties of adjacent functional groups. This effect can lead to improved receptor binding and reduced susceptibility to enzymatic degradation. Furthermore, the incorporation of fluorine into drug candidates often enhances their pharmacokinetic profiles, making them more suitable for clinical applications.
The pyridazine core of this compound has been extensively studied for its role in inhibiting various enzymes implicated in disease pathogenesis. For instance, pyridazine derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain management. Additionally, pyridazine-based compounds have been explored as kinase inhibitors, targeting pathways involved in cancer cell proliferation and survival. The structural features of this compound suggest that it may exhibit similar inhibitory effects on relevant enzymes or receptors.
The thiophene moiety contributes to the compound's overall stability and bioavailability. Thiophene derivatives are known for their ability to cross the blood-brain barrier (BBB), making them valuable candidates for central nervous system (CNS) therapies. Moreover, thiophenes have been incorporated into antiviral and anticancer agents due to their ability to interact with nucleic acids and disrupt viral replication or cancer cell growth. The presence of both thiophene and pyridazine moieties in this compound may synergize to enhance its therapeutic efficacy.
Investigations into the biological activity of this compound have revealed several promising leads. In vitro studies have demonstrated that it exhibits inhibitory activity against certain enzymes relevant to inflammatory diseases and cancer. The precise mechanism of action remains under investigation, but preliminary data suggest that it may interfere with key signaling pathways by modulating enzyme activity or receptor binding. These findings underscore the potential of this compound as a lead molecule for further development.
The synthesis of this complex molecule presents unique challenges due to its multiple functional groups and stereochemical requirements. However, advances in synthetic methodology have made it feasible to produce high-purity samples for biological evaluation. Techniques such as multi-step organic synthesis combined with modern purification methods have enabled researchers to obtain sufficient quantities of this compound for detailed structural characterization.
Future directions in the study of this compound include exploring its potential as an investigational new drug (IND). Preclinical studies are being planned to assess its safety profile, pharmacokinetic behavior, and therapeutic efficacy in animal models. Additionally, computational modeling will continue to play a crucial role in optimizing its structure for improved bioactivity and reduced toxicity.
The development of novel therapeutics requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and computer scientists. The case of N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide exemplifies how interdisciplinary collaboration can lead to innovative drug discovery efforts. By leveraging cutting-edge technologies and leveraging insights from recent research findings, scientists are paving the way for next-generation pharmaceuticals that address unmet medical needs.
1021026-71-0 (N-[6-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide) Related Products
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)



